(+)-theaspirane a
Overview
Description
(+)-theaspirane a is a chemical compound belonging to the class of spiroketals. This compound is known for its unique structural properties and has been found to exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-theaspirane a typically involves the formation of the spiroketal structure through cyclization reactions. Specific synthetic routes and reaction conditions can vary, but they often involve the use of organometallic reagents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (+)-theaspirane a can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(+)-theaspirane a has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of (+)-theaspirane a involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Spiroketals: Other spiroketal compounds with similar structural features.
Oxaspiro Compounds: Compounds with similar oxaspiro structures.
Uniqueness: (+)-theaspirane a is unique due to its specific stereochemistry and the presence of multiple methyl groups, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
(2S,5S)-2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZHTWCNKINPY-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)C(=CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2(O1)C(=CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66537-39-1 | |
Record name | Theaspirane A, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066537391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THEASPIRANE A, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3NXN11I9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Theaspirane A?
A1: Theaspirane A has the molecular formula C13H22O and a molecular weight of 194.32 g/mol.
Q2: How is Theaspirane A synthesized?
A2: Theaspirane A can be synthesized through various methods. One approach involves starting with β-ionone, a common starting material for many terpenoid syntheses. [, , , , , , ] Other methods utilize α-ionone or dihydro-β-ionone as starting materials. [, ] The key step in many syntheses involves the cyclization of a suitable precursor, often a dihydro-β-ionol derivative, to form the spirocyclic ring system characteristic of Theaspirane A. [, , , ]
Q3: What are the key spectroscopic features of Theaspirane A?
A3: Theaspirane A can be characterized using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) provides information about the compound's structure and stereochemistry. [, , , , ] Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information about the molecular weight and fragmentation pattern of Theaspirane A. [, , , , , , , , , , , , , , , , , ] Combining these techniques allows for a comprehensive characterization of Theaspirane A.
Q4: In which natural sources is Theaspirane A found?
A4: Theaspirane A is a naturally occurring compound found in various plants. It was first identified in tea [], and later discovered in other sources, such as passion fruit [, ], quince fruit [, ], roses [, ], Osmanthus flowers [], and Telosma cordata flowers. []
Q5: Does Theaspirane A contribute to the aroma of these plants?
A5: Yes, Theaspirane A significantly contributes to the characteristic aroma of certain plants. In roses, for example, Theaspirane A, along with other compounds like geraniol, nerol, and citronellol, is responsible for the typical "rose scent". [, ] Similarly, Theaspirane A contributes to the unique aroma profiles of passion fruit [], quince fruit [], and Osmanthus flowers [].
Q6: Are there any known biological activities of Theaspirane A?
A6: Theaspirane A has demonstrated some interesting biological activities. Research indicates that it acts as a kairomone for the banana weevil, Cosmopolites sordidus, attracting the insect to senesced banana leaves. [, , ] This property highlights the potential of Theaspirane A for developing environmentally friendly pest control strategies.
Q7: What about the degradation products of Theaspirane A? Do they have any odor or biological activity?
A7: Yes, several degradation products of Theaspirane A, formed through oxidation processes, have been identified. [, ] Some of these degradation products, such as 4-hydroxy-7,8-dihydro-β-ionone and dihydrodehydro-β-ionone, possess unique aromas reminiscent of grenadine and Sauternes wine, respectively. [, , ] These compounds contribute to the complex aroma profiles of aged beverages like beer and wine.
Q8: Can Theaspirane A be used to control other insect pests?
A8: While Theaspirane A is a known kairomone for the banana weevil, its efficacy on other insect pests remains largely unexplored. Further research is needed to determine its potential as a broader-spectrum insect attractant or repellent.
Q9: What analytical techniques are employed to study Theaspirane A?
A9: Several analytical techniques are employed to study Theaspirane A and its related compounds. These include:
- Headspace Solid-Phase Microextraction (HS-SPME): This technique isolates volatile compounds, like Theaspirane A, from complex matrices, such as plant materials and beverages. [, , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their retention time and mass-to-charge ratios. [, , , , , , , , , , , , , , , , , ]
- Multidimensional Gas Chromatography (MDGC): This technique enhances the separation of complex mixtures, allowing for the identification of trace compounds and the analysis of enantiomers. [, ]
- Coupled Gas Chromatography-Electroantennography (GC-EAG): This technique combines the separation power of GC with the sensitivity of insect antennae to detect and identify biologically active compounds, such as pheromones and kairomones. [, ]
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